molecular formula C14H11BrO2 B181336 4'-Bromo-biphenyl-3-carboxylic acid methyl ester CAS No. 149506-25-2

4'-Bromo-biphenyl-3-carboxylic acid methyl ester

Cat. No. B181336
M. Wt: 291.14 g/mol
InChI Key: UTOKFKAMZICCBU-UHFFFAOYSA-N
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Description

4’-Bromo-biphenyl-3-carboxylic acid methyl ester is a compound useful in organic synthesis . It is used in the preparation and alkylation of imidazoles .


Synthesis Analysis

The synthesis of this compound involves several steps. Protodeboronation of pinacol boronic esters is a key step in the synthesis . This process involves a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of CHO and an average mass of 212.244 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. It undergoes protodeboronation, a process that involves the removal of a boron moiety . This compound also undergoes Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 399.4±21.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.6±3.0 kJ/mol and a flash point of 182.0±16.7 °C .

Scientific Research Applications

  • Synthetic Chemistry and Material Science

    • 4'-Bromo-biphenyl-3-carboxylic acid methyl ester is utilized in the synthesis of complex organic compounds. For instance, it is an intermediate in the synthesis of biphenyl derivatives used in the preparation of metal-organic frameworks, which have applications in material science (Ardeleanu et al., 2018).
    • It is also used in the synthesis of various carboxylic acid esters, demonstrating its versatility in organic chemistry (Chadwick et al., 1973).
  • Natural Products and Marine Biology

    • The compound is found in natural products, such as derivatives isolated from marine fungi, indicating its presence in diverse ecological systems (Li et al., 2008).
    • Bromophenol derivatives, related to 4'-Bromo-biphenyl-3-carboxylic acid methyl ester, have been identified in red algae, suggesting its role in marine biochemistry (Zhao et al., 2004).
  • Pharmaceutical Chemistry

    • This compound is involved in the synthesis of pharmaceutical intermediates, such as those used in the development of antihistamines (Peeters et al., 1994).
    • It is also used in the large-scale synthesis of biphenyl carboxylic acid derivatives, which are important in pharmaceutical manufacturing (Ennis et al., 1999).
  • Analytical Chemistry

    • In analytical chemistry, derivatives of 4'-Bromo-biphenyl-3-carboxylic acid methyl ester are used for the derivatization of carboxylic acids for detection in high-performance liquid chromatography, enhancing the analytical methods (Ingalls et al., 1984).

Safety And Hazards

This compound may cause skin irritation (H317) and is very toxic to aquatic life with long lasting effects (H410) . It is recommended to handle it with good industrial hygiene and safety practice .

properties

IUPAC Name

methyl 3-(4-bromophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOKFKAMZICCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629614
Record name Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-biphenyl-3-carboxylic acid methyl ester

CAS RN

149506-25-2
Record name Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-biphenyl-3-carboxylic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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